1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, along with a dimethylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine typically involves multiple steps, starting with the preparation of the brominated and fluorinated phenyl precursor. One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable amine to introduce the dimethylpropan-1-amine group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Coupling: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s electrophilic properties, making it more reactive in certain chemical environments. This reactivity can influence various biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-fluorophenyl)ethanone: This compound has a similar bromine and fluorine substitution pattern but differs in the functional group attached to the phenyl ring.
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: Another compound with similar halogen substitutions but with a pyrazinyl group instead of a dimethylpropan-1-amine group.
Uniqueness
1-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of bromine, fluorine, and dimethylpropan-1-amine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H15BrFN |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,10H,14H2,1-3H3 |
InChI Key |
ORMNRRJJXDVSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.